5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: is a synthetic organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to aromatic rings. This particular compound features a diazenyl group linking a dimethylphenyl ring to a dimethylpyrimidin-2-amine structure. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyes, pigments, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine (such as 2,3-dimethylaniline) and subsequently coupling it with a suitable coupling component like 4,6-dimethylpyrimidin-2-amine. The diazotization process involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. This salt is then reacted with the coupling component under basic conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing waste and environmental impact. Key steps include precise control of reaction temperatures, pH, and reagent concentrations. Advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality final products .
Chemical Reactions Analysis
Types of Reactions: 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Sodium dithionite (Na₂S₂O₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Nitro derivatives or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties
Mechanism of Action
The mechanism of action of 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with biological molecules. The compound can undergo reduction to form amines, which can then interact with cellular components. The diazenyl group can also participate in redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. Molecular targets and pathways involved may include enzymes, DNA, and proteins, which can be modulated by the compound’s reactive intermediates .
Comparison with Similar Compounds
5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: Similar structure with dichloro substitution, leading to different chemical and biological properties.
5-[(e)-(4-Nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine:
5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: The parent compound with unique properties due to the specific substitution pattern .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylphenyl and dimethylpyrimidin-2-amine moieties contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
24797-22-6 |
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Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
5-[(2,3-dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5/c1-8-6-5-7-12(9(8)2)18-19-13-10(3)16-14(15)17-11(13)4/h5-7H,1-4H3,(H2,15,16,17) |
InChI Key |
UGCRAIZPPRQWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(N=C(N=C2C)N)C)C |
Origin of Product |
United States |
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